molecular formula C4-H2-O4 B022372 3,4-Dihydroxy-3-cyclobutene-1,2-dione CAS No. 2892-51-5

3,4-Dihydroxy-3-cyclobutene-1,2-dione

Cat. No. B022372
CAS RN: 2892-51-5
M. Wt: 114.06 g/mol
InChI Key: PWEBUXCTKOWPCW-UHFFFAOYSA-N
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Patent
US04524219

Procedure details

Methyl squarate 0.64 grams, 5 millimoles, prepared as described in the Journal American Chemical Society, Vol. 88, pp. 1533-1536 (1966) was placed in a 100 milliliter 3-neck flask containing 0.1 milliliters of concentrated sulfuric acid, 1.23 grams, 10.2 millimoles of N,N-dimethylaniline, and 10 milliliters of dry 1-butanol (dried over 3 Angstrom molecular sieves). The above mixture was brought to reflux at an oil bath temperature of about 126° C. under a nitrogen atmosphere. After 24 hours, the mixture was cooled to room temperature, and 2 milliliters triethylanime, 30 milliliters ether/methanol (1:1) were added to the solution mixture. The precipitated product, bis(4-dimethylaminophenyl)squaraine was separated by filtration with a medium sintered glass funnel, followed by washing with an ether/methanol (1:1) solution, this washing continuing until the filtrate is light blue. After vacuum drying, there resulted 0.59 grams (37 percent), of bis(4-dimethylaminophenyl)squaraine as identified by a comparison of its properties, including melting point, and infrared (IR) spectrum with identical data generated for the squaraine obtained from the reaction of N,N-dimethylaniline and squaric acid.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-dimethylaminophenyl)squaraine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
squaraine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][N:7]([CH3:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:15]([OH:19])CCC.CC[O:22][CH2:23][CH3:24].[CH3:25][OH:26]>>[CH3:6][N:7]([CH3:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:24]1([OH:2])[C:15](=[O:19])[C:25](=[O:26])[C:23]=1[OH:22] |f:3.4|

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.23 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
bis(4-dimethylaminophenyl)squaraine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
squaraine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CCOCC.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
126 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methyl squarate 0.64 grams, 5 millimoles, prepared
CUSTOM
Type
CUSTOM
Details
1533-1536 (1966) was placed in a 100 milliliter 3-neck flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitated product, bis(4-dimethylaminophenyl)squaraine was separated by filtration with a medium sintered glass funnel
WASH
Type
WASH
Details
by washing with an ether/methanol (1:1) solution
CUSTOM
Type
CUSTOM
Details
After vacuum drying
CUSTOM
Type
CUSTOM
Details
there resulted 0.59 grams (37 percent)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C
Name
Type
product
Smiles
C1(=C(C(=O)C1=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.